molecular formula C18H23ClN2O3 B4843037 N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4843037
M. Wt: 350.8 g/mol
InChI Key: CLZCWTVYZRGGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide, also known as CX-614, is a potent ampakine compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation.

Mechanism of Action

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide acts as a positive allosteric modulator of AMPA receptors, increasing their activity and enhancing synaptic plasticity. This leads to improved communication between neurons and enhanced memory formation and retrieval.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the density of dendritic spines, which are involved in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. However, its effects on cognitive function may be dependent on the specific task being performed, and it may have limited efficacy in certain neurological disorders.

Future Directions

Future research on N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide could focus on its potential therapeutic applications in specific neurological disorders, as well as its effects on different types of memory and cognitive function. Additionally, further studies could investigate the long-term effects of N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide on neuronal function and plasticity.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance memory consolidation and retrieval in animal models, as well as improve cognitive function in healthy human subjects.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-13-6-8-14(9-7-13)20-17(22)12-16-18(23)24-11-10-21(16)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCWTVYZRGGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCOC(=O)C2CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide
Reactant of Route 3
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxo-3-morpholinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.